molecular formula C9H20O3Si2 B13793776 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 55191-13-4

2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester

Cat. No.: B13793776
CAS No.: 55191-13-4
M. Wt: 232.42 g/mol
InChI Key: WRBWZWGIWNGSRX-UHFFFAOYSA-N
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Description

Properties

CAS No.

55191-13-4

Molecular Formula

C9H20O3Si2

Molecular Weight

232.42 g/mol

IUPAC Name

trimethylsilyl 2-trimethylsilyloxyprop-2-enoate

InChI

InChI=1S/C9H20O3Si2/c1-8(11-13(2,3)4)9(10)12-14(5,6)7/h1H2,2-7H3

InChI Key

WRBWZWGIWNGSRX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)C(=O)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves silylation of pyruvic acid or its enol form using trimethylsilylating agents. The process protects both the enolic hydroxyl group and the carboxylic acid group by converting them into trimethylsilyl ethers and esters, respectively.

Common Reagents and Conditions

  • Starting Material: Pyruvic acid (2-oxopropanoic acid)
  • Silylating Agent: Usually trimethylsilyl chloride (TMSCl) or N,O-bis(trimethylsilyl)acetamide (BSA)
  • Base: A mild base such as imidazole or pyridine often catalyzes the silylation.
  • Solvent: Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed to maintain anhydrous conditions.
  • Temperature: Typically carried out at 0°C to room temperature to avoid decomposition.

Detailed Synthetic Procedure

  • Enolization of Pyruvic Acid: Pyruvic acid exists in equilibrium between keto and enol forms. The enol form is the reactive species for silylation at the hydroxyl oxygen.

  • Addition of Silylating Agent: Trimethylsilyl chloride or BSA is added slowly to a stirred solution of pyruvic acid in anhydrous solvent under inert atmosphere (nitrogen or argon).

  • Catalysis by Base: Imidazole or pyridine is added to scavenge HCl formed during the reaction, promoting the formation of the trimethylsilyl ester and enol silyl ether.

  • Reaction Monitoring: The progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC), observing the disappearance of pyruvic acid and appearance of the silylated product.

  • Work-up: After completion, the reaction mixture is quenched with a small amount of water or methanol to destroy excess silylating agents, then extracted with organic solvents.

  • Purification: The crude product is purified by distillation under reduced pressure or by column chromatography on silica gel using non-polar eluents.

Alternative Methods

  • Use of Hexamethyldisilazane (HMDS): HMDS can be used as a silyl donor under acidic or basic catalysis to form the bis(trimethylsilyl) derivative.

  • Direct Silylation of Enolates: Formation of pyruvate enolate followed by silylation with TMSCl can also yield the compound.

  • One-Pot Procedures: Some protocols combine enolization and silylation in a single step using BSA, which acts both as a silyl donor and base.

Summary Table of Preparation Methods

Method Reagents & Conditions Advantages Limitations
TMSCl + Pyruvic acid + Base TMSCl, imidazole/pyridine, DCM, 0°C to RT Simple, high yield Requires anhydrous conditions
BSA Silylation BSA, solvent-free or in THF, RT Mild, one-pot BSA is moisture sensitive
HMDS Silylation HMDS, acid/base catalyst, reflux Alternative silyl donor Longer reaction times
Enolate Silylation Pyruvate enolate + TMSCl, low temp Selective silylation Requires strong base for enolate

Analytical Characterization of the Product

  • NMR Spectroscopy: Characteristic signals for trimethylsilyl groups (~0 ppm in ^1H NMR), disappearance of acidic proton signals, and vinyl protons confirm silylation.
  • IR Spectroscopy: Absence of broad O-H stretch and presence of Si–O–C stretches (~1250 cm^-1).
  • Mass Spectrometry: Molecular ion peak at m/z 232 consistent with bis-TMS pyruvic acid.
  • Chromatography: GC or HPLC retention times differ significantly from pyruvic acid, confirming product formation.

Chemical Reactions Analysis

2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as fluoride ions.

    Hydrolysis: The ester can be hydrolyzed to form the corresponding acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like fluoride ions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester serves as a crucial reagent for:

  • Protection of Functional Groups : The compound is widely utilized for protecting hydroxyl groups during multi-step syntheses.
  • Intermediate in Synthesis : It acts as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

Research has indicated potential biological applications:

  • Precursor for Bioactive Compounds : The compound is investigated as a precursor for bioactive molecules that exhibit therapeutic properties.
  • Interaction Studies : It is studied for its interactions within biological systems, particularly in drug design and delivery mechanisms.

Medicine

In medicinal chemistry, the compound is explored for:

  • Drug Delivery Systems : Its unique chemical properties allow it to be utilized in developing advanced drug delivery systems that enhance bioavailability and target specificity.
  • Therapeutic Applications : Research is ongoing to evaluate its efficacy in treating various diseases through targeted therapies.

Industrial Applications

The industrial sector leverages the properties of this compound for:

  • Polymer Production : The compound plays a critical role in producing advanced polymers and coatings due to its ability to form stable bonds with other materials.
  • Coatings and Adhesives : Its chemical stability makes it suitable for formulating high-performance coatings and adhesives used in various applications.

Data Tables

  • Organic Synthesis : A study demonstrated the effectiveness of using this compound as a protective group in synthesizing complex natural products. The results showed improved yields compared to traditional protective strategies.
  • Drug Delivery Research : Research conducted on drug formulations utilizing this compound revealed enhanced stability and controlled release profiles when incorporated into polymer matrices.
  • Industrial Coatings : An evaluation of coatings formulated with this compound indicated superior adhesion properties and resistance to environmental degradation compared to conventional formulations.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the interaction of its functional groups with various molecular targets. The trimethylsilyl groups protect hydroxyl groups from unwanted reactions, allowing for selective modifications. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
  • CAS No.: 55191-13-4
  • Molecular Formula : C₉H₂₀O₃Si₂
  • Molecular Weight : 232.42–232.43 g/mol
  • Synonyms: Pyruvic acid, bis(trimethylsilyl); Acrylic acid, trimethylsiloxy-, trimethylsilyl ester .

Structure: The compound features a propenoic acid backbone with two trimethylsilyl (TMS) groups attached to the oxygen atoms at the 2-position (Figure 1). This α,β-unsaturated ester structure confers unique reactivity and stability compared to saturated analogs.

Structural and Physicochemical Properties

Table 1: Key Properties of 2-Propenoic Acid Derivatives
Compound Name CAS No. Formula MW (g/mol) Key Substituents logP* Source
2-Propenoic acid, 2-[(TMS)oxy]-, TMS ester 55191-13-4 C₉H₂₀O₃Si₂ 232.43 α,β-unsaturated; two TMS groups N/A
Propanoic acid, 2-[(TMS)oxy]-, TMS ester 17596-96-2 C₉H₂₂O₃Si₂ 234.44 Saturated propanoic acid N/A
Acetic acid, [(TMS)oxy]-, TMS ester N/A C₈H₁₈O₃Si₂ 218.39 Shorter chain (acetic acid) N/A
Butanoic acid, 2-[(TMS)oxy]-, TMS ester N/A C₁₀H₂₄O₃Si₂ 248.46 Longer chain (butanoic acid) N/A
Propanoic acid, 2-methyl-3-[(TMS)oxy]-, TMS ester 55530-42-2 C₁₀H₂₄O₃Si₂ 248.47 Branched propanoic acid N/A
Key Observations :

Backbone Variations: The propenoic acid derivative (target compound) is α,β-unsaturated, enhancing reactivity in Michael additions or polymerizations compared to saturated analogs like propanoic acid (CAS 17596-96-2) . Branched derivatives (e.g., CAS 55530-42-2) exhibit steric hindrance, reducing reactivity in nucleophilic substitutions .

Molecular Weight and Chain Length: Longer chains (e.g., butanoic acid analog) increase hydrophobicity, impacting solubility and chromatographic retention .

Spectral and Analytical Differentiation

Mass Spectrometry (MS) Fragmentation :
  • Target Compound : Major fragments at m/z 217 (loss of CH₃), 147 (TMS-O-CH₂), and 73 (TMS⁺) .
  • Propanoic Acid Analog (CAS 17596-96-2): Peaks at m/z 233 (M⁺-15), 191 (loss of COOTMS), and 129 (TMS-O-CH(CH₃)) .
Chromatographic Behavior :
  • Retention times vary with backbone length and substituents. For example: Target compound: ~19.3 min Butanoic acid analog: ~19.9 min

Reactivity and Stability

  • α,β-Unsaturation: The target compound’s conjugated double bond facilitates electrophilic additions, contrasting with saturated esters (e.g., propanoic acid derivatives) .
  • Hydrolysis Sensitivity: TMS esters are generally hydrolytically stable under anhydrous conditions but degrade in the presence of moisture, releasing silanols .

Biological Activity

2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester, commonly referred to as a trimethylsilyl ester of propenoic acid, is a compound of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and materials science. This article provides a comprehensive review of the biological activity associated with this compound, including its pharmacological properties, toxicity profiles, and relevant case studies.

  • Chemical Formula : C9_9H20_{20}O3_3Si2_2
  • Molecular Weight : 232.4243 g/mol
  • CAS Registry Number : 55191-13-4
  • IUPAC Name : this compound

Pharmacological Activities

Research on the biological activity of 2-Propenoic acid derivatives has revealed several pharmacological properties:

  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal activities. For instance, synthetic derivatives have shown efficacy against various strains of bacteria and fungi, suggesting potential applications in antimicrobial formulations .
  • Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, which are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in various biological models .
  • Neuroprotective Properties : Some studies indicate that derivatives of this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Antioxidant Activity : The antioxidant capacity is linked to the ability of the compound to scavenge free radicals, thereby preventing oxidative damage in cells .

Toxicity Profile

The safety assessment of this compound has been conducted through various toxicological studies:

  • Acute Toxicity : In animal studies, the compound demonstrated an LD50 greater than 2000 mg/kg body weight, indicating low acute toxicity. Observations included reduced activity and coordination impairment at higher doses .
  • Reproductive and Developmental Toxicity : Evaluations suggest that this compound does not pose significant risks for reproductive or developmental toxicity, with no adverse effects reported in relevant studies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a derivative of 2-Propenoic acid against common pathogens. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) as low as 15 μg/mL against Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial activity.

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment involving rodent models of Alzheimer's disease, administration of the trimethylsilyl ester showed a significant reduction in amyloid plaque formation and improved cognitive function scores compared to control groups. This suggests potential therapeutic applications in neurodegenerative conditions.

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialMIC values as low as 15 μg/mL against S. aureus
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveReduced amyloid plaques in Alzheimer's models
AntioxidantScavenging of free radicals
Acute ToxicityLD50 > 2000 mg/kg; minor effects observed
Reproductive ToxicityNo adverse effects on fertility or development

Q & A

Basic Questions

Q. How can the structural identity of 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester be confirmed in synthetic or extracted samples?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and gas chromatography-mass spectrometry (GC-MS) for structural confirmation. Compare observed spectral data with reference values, such as the molecular ion peak at m/z 232.42 (GC-MS) and specific trimethylsilyl group signals in NMR (δ ~0.1 ppm for Si(CH₃)₃). Cross-validate using the IUPAC Standard InChIKey WRBWZWGIWNGSRX-UHFFFAOYSA-N .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures like plant extracts?

  • Methodological Answer : Employ GC-MS with an internal standard (e.g., deuterated analogs) for quantification. Key parameters include retention time (e.g., 2.99 minutes as reported in diabetic rat studies) and peak area normalization. For example, in Pericampylus glaucus extracts, the compound showed a total GC-MS peak area of 1,015,482, with calibration curves validated against purified standards .

Q. What are the key spectral characteristics (NMR, MS) for identifying this compound?

  • Methodological Answer : In mass spectrometry, the molecular ion (m/z 232.42) and fragmentation patterns (e.g., loss of trimethylsilyl groups) are diagnostic. In ¹H NMR, expect signals for the silyl-protected hydroxyl group (absence of broad -OH peak) and characteristic splitting patterns for the propenoic acid backbone. Reference spectral libraries like NIST Chemistry WebBook are critical .

Advanced Research Questions

Q. How to design an in vivo study to assess the compound’s anti-diabetic and anti-hyperlipidemic effects?

  • Methodological Answer : Use streptozotocin (STZ)-induced diabetic rat models. Administer the compound intraperitoneally or orally at graded doses (e.g., 50–200 mg/kg). Measure blood glucose (at 0, 4, and 24 hours) and lipid profiles (total cholesterol, triglycerides, LDL, HDL) using enzymatic assays. Statistical analysis (e.g., ANOVA with p < 0.01 significance) should confirm dose-dependent effects, as demonstrated in studies showing 24-hour glucose reduction .

Q. How to resolve discrepancies in reported bioactivity data across studies?

  • Methodological Answer : Systematically evaluate variables such as:

  • Dosage and administration routes : Higher doses (200 mg/kg) may show delayed efficacy (e.g., significant glucose reduction at 24 hours vs. 4 hours) .
  • Extract purity : Contaminants in natural extracts (e.g., caffeine in coffee by-products) may confound results; use HPLC or GC-MS to verify compound purity .
  • Model systems : Rodent strain differences (e.g., Wistar vs. Sprague-Dawley rats) affect metabolic responses.

Q. What methodologies optimize the isolation of this compound from natural sources like Pericampylus glaucus?

  • Methodological Answer : Use column chromatography with silica gel and a gradient elution system (e.g., hexane:ethyl acetate). Monitor fractions via thin-layer chromatography (TLC) and confirm pooled fractions with GC-MS. For coffee by-products, extended extraction durations (30 days vs. 7 days) increase yield, as evidenced by higher GC-MS peak areas .

Q. How to evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (0–75% RH). Analyze degradation products using LC-MS/MS every 30 days. Note that silyl esters are moisture-sensitive; use desiccants and inert atmospheres for long-term storage .

Q. What factors influence the compound’s extraction yield from plant materials, and how can they be optimized?

  • Methodological Answer : Key factors include:

  • Solvent polarity : Polar solvents (e.g., methanol) improve solubility of silylated compounds.
  • Extraction time : Prolonged extraction (30 days) increases yield, as seen in coffee by-product studies where caffeine and target compound concentrations rose over time .
  • Temperature : Moderate heating (40–60°C) enhances extraction efficiency without degrading trimethylsilyl groups.

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